N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Description
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS: 129636-11-9) is a boronic ester-containing compound with a phenyl backbone substituted at the meta position by a pinacol-protected boron group and an N,N-dimethylaminomethyl moiety. Its molecular formula is C₁₅H₂₄BNO₂ (MW: 261.17 g/mol) . The hydrochloride derivative (CAS: 1036991-19-1) has enhanced solubility due to the ionic form (MW: 297.63 g/mol) . This compound is widely used in Suzuki-Miyaura cross-coupling reactions and as a precursor for positron emission tomography (PET) tracers targeting tryptophan metabolism .
Properties
IUPAC Name |
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-8-12(10-13)11-17(5)6/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUOWYCATLFSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396657 | |
| Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909391-56-6 | |
| Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Formation of Boronic Ester
The boronic ester group is introduced through a palladium-catalyzed coupling reaction:
- Reactants : Aryl halide (such as bromobenzene derivatives) and bis(pinacolato)diboron.
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh3)4).
- Base : Potassium carbonate or other suitable bases.
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
The reaction proceeds under inert conditions (argon or nitrogen atmosphere) to prevent oxidation. The boronic ester group enhances the compound's reactivity in subsequent steps.
Step 2: Amination Reaction
After forming the boronic ester intermediate:
- Reactants : The boronic ester intermediate and N,N-dimethylamine.
- Catalyst : Copper-based catalysts or transition metals may be used.
- Solvent : Polar solvents like methanol or ethanol.
This step introduces the dimethylamino group via nucleophilic substitution or reductive amination.
Industrial Optimization
In large-scale production:
- Reactors are scaled up to accommodate higher yields.
- Purification methods such as crystallization or chromatography are employed to achieve high purity levels (>97%).
The compound is typically isolated as a hydrochloride salt to enhance stability and solubility.
Reaction Conditions and Parameters
| Step | Reactants | Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Formation of Boronic Ester | Aryl halide + bis(pinacolato)diboron | Pd(PPh3)4 | THF/DMF | ~80°C | Inert atmosphere required |
| Amination | Boronic ester intermediate + N,N-dimethylamine | Copper catalysts | Methanol/Ethanol | ~50°C | Polar solvents improve reaction efficiency |
Mechanistic Insights
The boronic ester facilitates carbon-carbon bond formation during Suzuki-Miyaura coupling by forming stable complexes with transition metals. The dimethylamino group enhances the compound's nucleophilicity, making it suitable for various synthetic applications.
Purification Techniques
Post-reaction purification ensures high product quality:
- Crystallization : Commonly used for isolating the hydrochloride salt.
- Chromatography : Applied for separating impurities and achieving ≥97% purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal and Antibacterial Activity
Research has shown that compounds containing boronate esters exhibit significant antifungal and antibacterial properties. For instance, studies have demonstrated that cyclic diamines with boronate esters can effectively inhibit the growth of various pathogens. The incorporation of the boron moiety in N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine enhances its bioactivity against fungal strains and bacteria .
Drug Development
The compound's ability to act as a boron-based pharmacophore makes it a candidate for drug development. Its structural features can be optimized to target specific biological pathways or receptors. This potential has been explored in the context of designing novel therapeutics for diseases where traditional treatments are ineffective.
Materials Science Applications
Organic Electronics
this compound has been investigated for its application in organic electronics due to its electron-rich nature. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron-containing compounds into these devices can enhance charge transport properties and overall device efficiency .
Polymer Chemistry
The compound can also serve as a building block for synthesizing advanced polymeric materials. Its unique chemical properties allow for the development of polymers with tailored functionalities for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli.
Organic Synthesis Applications
Cross-Coupling Reactions
In organic synthesis, this compound is valuable in cross-coupling reactions. Its boronate ester moiety can participate in Suzuki coupling reactions to form carbon-carbon bonds efficiently. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Fluorescent Probes
The compound's structural characteristics allow it to be used as a fluorescent probe in biochemical assays. The presence of the dioxaborolane group can facilitate specific interactions with biomolecules or ions, enabling the detection of various analytes through fluorescence signaling mechanisms .
Case Studies
| Study Title | Findings | Application Area |
|---|---|---|
| Synthesis and Antifungal Activity of Boronate Esters | Demonstrated significant antifungal activity against multiple strains | Medicinal Chemistry |
| Organic Photovoltaic Devices using Boron Compounds | Enhanced efficiency due to improved charge transport | Materials Science |
| Cross-Coupling Reactions Involving Boronate Esters | Efficient formation of carbon-carbon bonds | Organic Synthesis |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, enabling the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Aromatic Ring Substitution
- Pyridine-Based Analog: N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy}ethanamine (CAS: Not provided) replaces the benzene ring with pyridine. This alters electronic properties, enhancing Lewis acidity of boron and influencing reactivity in cross-coupling reactions .
- Indole-Based Derivatives :
Compounds like 4 (N,N-Dimethyl-1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]methanamine) incorporate an indole scaffold, which may improve binding to biological targets such as enzymes involved in tryptophan metabolism .
Positional Isomerism
- Para-Substituted Analog: N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS: 938043-30-2) places the boron group at the para position.
Substituent Modifications
Amino Group Variations
- N-Methyl vs.
- Quaternary Ammonium Derivatives :
Compound 5 (N,N,N-Trimethyl-1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]methanaminium iodide) introduces a quaternary ammonium group, enhancing water solubility but limiting membrane permeability .
Halogen and Alkyl Substituents
- Chlorinated Analog :
2-Chloro-N,N-diethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine (CAS: 2096332-20-4) incorporates a chlorine atom, which may improve electrophilic reactivity in aryl cross-couplings . - Methoxy-Substituted Derivatives: N-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methyl-2-propanamine (CAS: Not provided) uses a methoxy group to modulate electronic density and solubility .
Biological Activity
N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS No. 1036991-19-1) is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H25BNO2
- Molecular Weight : 297.63 g/mol
- CAS Number : 1036991-19-1
The compound features a boron-containing moiety that is known to enhance the bioavailability and stability of certain pharmacophores. The presence of the dimethylamino group increases lipophilicity, potentially aiding in cellular penetration and interaction with biological targets.
Anticancer Properties
Recent studies indicate that this compound exhibits promising anticancer activity. It has been evaluated in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong proliferation inhibition |
| MCF10A (non-cancer) | 2.5 | Minimal effect |
The compound demonstrated a selectivity index favoring cancer cells over normal cells, indicating its potential as a targeted therapy for triple-negative breast cancer (TNBC) .
Mechanistic Insights
The mechanism underlying its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .
Case Studies
In a notable study involving mice models inoculated with MDA-MB-231 cells, treatment with this compound resulted in:
Safety Profile
Toxicological assessments have indicated that the compound possesses a favorable safety profile at therapeutic doses. In subacute toxicity studies conducted on healthy mice:
| Dose (mg/kg) | Observation |
|---|---|
| 40 | No significant adverse effects noted |
This suggests that the compound may be suitable for further development as a therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a reactive handle . Key steps include:
-
Step 1 : Preparation of the boronate ester intermediate via palladium-catalyzed borylation of halogenated precursors (e.g., bromophenyl derivatives).
-
Step 2 : Coupling with N,N-dimethylmethanamine under inert conditions (e.g., N₂ atmosphere) using catalysts like Pd(PPh₃)₄ and bases such as K₃PO₄ .
-
Purity Validation :
-
HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to assess purity (>95% required for research-grade material) .
-
NMR Spectroscopy : Confirm structural integrity via ¹H NMR (e.g., δ 1.3 ppm for tetramethyl groups, δ 2.2 ppm for N,N-dimethylamino protons) .
Table 1 : Representative Reaction Conditions and Yields
Catalyst Base Solvent Temperature Yield (%) Reference Pd(dba)₂ K₃PO₄ 1,4-Dioxane 60°C 56% Ni(cod)₂ CsF DMF 100°C 40%
Q. How can researchers distinguish this compound from structurally similar boronate esters during characterization?
- Methodological Answer : Differentiation relies on spectroscopic fingerprinting :
- ¹¹B NMR : Unique chemical shift for the dioxaborolan group (δ ~30 ppm) vs. arylboronic acids (δ ~10 ppm) .
- Mass Spectrometry : Exact mass ([M+H]⁺) calculated as C₁₆H₂₅BNO₂: 286.1984; deviations >5 ppm indicate impurities .
- IR Spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) confirms full dimethylation of the amine .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential release of volatile amines during reactions .
- Waste Disposal : Segregate boronate-containing waste for specialized treatment to avoid environmental contamination .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of the boronate ester in cross-coupling reactions?
- Methodological Answer : Substituents alter electron density at the boron center, affecting oxidative addition efficiency. For example:
-
Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of boron, accelerating transmetallation (e.g., -NO₂ increases rate by 2× vs. -H) .
-
Electron-Donating Groups (EDGs) : Stabilize boronate intermediates but may require higher catalyst loading. Computational studies (DFT) can predict Hammett σ values to guide substituent selection .
Table 2 : Hammett Parameters and Reaction Rates
Substituent σ (Hammett) Relative Rate (vs. -H) -NO₂ +0.78 2.1× -OMe -0.27 0.7×
Q. What computational tools are recommended to model the reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to map transition states in Suzuki-Miyaura coupling .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .
- COMSOL Multiphysics : Optimize reactor design for scale-up by modeling heat/mass transfer in flow systems .
Q. How can this compound be integrated into polymer or materials science applications?
- Methodological Answer : The boronate ester acts as a cross-linker or functional monomer:
- Self-Healing Polymers : Incorporate into polyurethanes; boronate-diol dynamic bonds enable reversible network reformation .
- MOF Synthesis : Coordinate with metal nodes (e.g., Zn²⁺) to create porous frameworks for gas storage .
- Surface Functionalization : Graft onto silica nanoparticles via amine-boronate interactions for catalytic applications .
Contradictory Data Analysis
Q. How should researchers address discrepancies in reported yields for similar boronate esters?
- Methodological Answer : Variations arise from catalyst selectivity and solvent polarity. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
